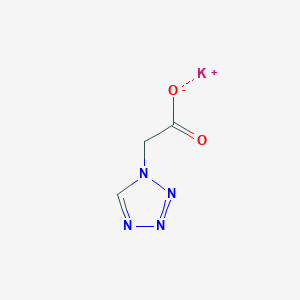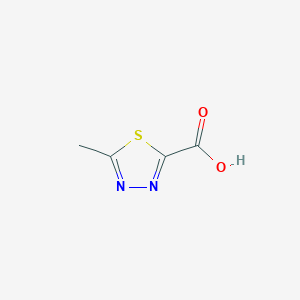
Kali-1-tetrazolacetat
Übersicht
Beschreibung
Potassium 1-tetrazolacetate is a useful research compound. Its molecular formula is C3H3KN4O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium 1-tetrazolacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 1-tetrazolacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin
Tetrazolderivate werden in der medizinischen Chemie aufgrund ihrer bioaktiven Eigenschaften eingesetzt. Sie dienen als Kernstrukturen für die Entwicklung von Medikamenten mit antifungizider , antibakterieller und antiviraler Aktivität. Kali-1-tetrazolacetat könnte möglicherweise bei der Synthese neuer Arzneimittel eingesetzt werden.
Materialwissenschaften
Es ist bekannt, dass Tetrazole zur Herstellung fortschrittlicher Materialien verwendet werden, einschließlich metallorganischer Gerüste (MOFs) . This compound könnte als Vorläufer oder Vermittler beim Aufbau von MOFs mit bestimmten Eigenschaften dienen.
Umweltfreundliche Synthese
Die Synthese von Tetrazolderivaten kann unter Verwendung von Wasser als Lösungsmittel und unter moderaten Bedingungen erfolgen . Dieses umweltfreundliche Verfahren könnte auf this compound angewendet werden, wodurch es für die grüne Chemie wertvoll wird.
Photochemie
Tetrazole weisen ein ausgedehntes photochemisches Verhalten auf , was this compound in Photovoltaikzellen oder als Photosensibilisator in verschiedenen chemischen Reaktionen nützlich machen könnte.
Wirkmechanismus
Target of Action
Potassium 1-tetrazolacetate, like other potassium salts, primarily targets the cellular ion channels , specifically the potassium channels . These channels play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular processes .
Mode of Action
Potassium 1-tetrazolacetate interacts with its targets by modulating the activity of potassium channels . It primarily works by inhibiting the repolarizing potassium currents, thereby prolonging the action potential duration . This modulation of potassium channels affects the membrane potential and influences the excitability of the cell .
Biochemical Pathways
The action of Potassium 1-tetrazolacetate affects several biochemical pathways. One of the key pathways is the cardiac action potential generation . By prolonging the action potential duration, it affects the refractory period of the cardiac cells, which can influence the heart rate . It’s also involved in the regulation of acid-base balance and carbohydrate metabolism .
Pharmacokinetics
The pharmacokinetics of Potassium 1-tetrazolacetate involves its absorption, distribution, metabolism, and excretion (ADME) Generally, potassium salts are well absorbed in the gastrointestinal tract and are widely distributed in the body. The kidneys primarily excrete potassium .
Result of Action
The molecular and cellular effects of Potassium 1-tetrazolacetate’s action are primarily seen in the regulation of cellular excitability . By modulating the activity of potassium channels, it can influence nerve impulse transmission, muscle contraction, and heart rhythm . In the context of heart cells, it can help suppress tachyarrhythmias caused by reentry mechanisms .
Action Environment
The action, efficacy, and stability of Potassium 1-tetrazolacetate can be influenced by various environmental factors. For instance, conditions that cause a shift in the body’s acid-base balance can affect the action of potassium salts . Additionally, certain medications and underlying health conditions, such as renal impairment, can also impact the effectiveness and safety of Potassium 1-tetrazolacetate .
Biochemische Analyse
Biochemical Properties
Potassium 1-tetrazolacetate plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates in the body . The interaction between Potassium 1-tetrazolacetate and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to inhibition of its activity. This inhibition can affect the metabolism of drugs and other xenobiotics, making Potassium 1-tetrazolacetate a potential candidate for drug development.
Cellular Effects
Potassium 1-tetrazolacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, for instance, the compound has been shown to increase neuronal excitability and immediate early gene expression following stimulation . This effect is mediated through the elevation of extracellular potassium ions, which enhances neuronal activity. Additionally, Potassium 1-tetrazolacetate can modulate the activity of potassium channels, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of Potassium 1-tetrazolacetate involves its interaction with potassium channels and cytochrome P450 enzymes. The compound binds to the active site of cytochrome P450, inhibiting its enzymatic activity . This inhibition can lead to alterations in the metabolism of various substrates, including drugs and endogenous compounds. Furthermore, Potassium 1-tetrazolacetate can modulate the activity of potassium channels, affecting the flow of potassium ions across cell membranes and influencing cellular excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 1-tetrazolacetate can vary over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that potassium ions, including those from Potassium 1-tetrazolacetate, are particularly affected at low temperatures, which can impact their stability and activity . Long-term exposure to Potassium 1-tetrazolacetate in in vitro and in vivo studies has demonstrated its potential to modulate cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of Potassium 1-tetrazolacetate in animal models vary with different dosages. At low doses, the compound can enhance cellular functions and metabolic processes. At high doses, Potassium 1-tetrazolacetate may exhibit toxic or adverse effects, including disruptions in potassium homeostasis and cellular excitability . These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
Potassium 1-tetrazolacetate is involved in various metabolic pathways, particularly those related to potassium homeostasis and enzyme regulation. The compound interacts with enzymes such as cytochrome P450, influencing the metabolism of drugs and other substrates . Additionally, Potassium 1-tetrazolacetate can affect metabolic flux and metabolite levels, contributing to its role in biochemical reactions and cellular functions .
Transport and Distribution
The transport and distribution of Potassium 1-tetrazolacetate within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes through potassium channels and transporters, which facilitate its movement and localization within cells . This distribution is crucial for the compound’s activity and function, as it ensures the proper delivery of Potassium 1-tetrazolacetate to its target sites.
Subcellular Localization
Potassium 1-tetrazolacetate exhibits specific subcellular localization, which is essential for its activity and function. The compound is often localized to specific compartments or organelles within cells, such as the mitochondria or endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct Potassium 1-tetrazolacetate to its appropriate subcellular sites, ensuring its effective participation in biochemical reactions.
Eigenschaften
IUPAC Name |
potassium;2-(tetrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2.K/c8-3(9)1-7-2-4-5-6-7;/h2H,1H2,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBMARJJRFWCEV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1388781.png)

![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine](/img/structure/B1388784.png)
![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)

![3-([1,1'-Biphenyl]-4-ylmethoxy)pyrrolidine](/img/structure/B1388791.png)


![3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine](/img/structure/B1388797.png)
![3-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1388798.png)




